molecular formula C11H11BrN2 B8158360 5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole

5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole

Cat. No.: B8158360
M. Wt: 251.12 g/mol
InChI Key: OJMNWLSTFSXZLT-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both bromine and imidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the bromine atom and the imidazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(cyclopropylmethyl)-1H-benzo[d]imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the imidazole ring.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the imidazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for binding to biological targets . The exact pathways involved can vary depending on the specific biological system and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropylmethyl group in 5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the fifth position and the cyclopropylmethyl group contribute to its binding affinity and specificity, potentially enhancing its inhibitory effects on various biological processes.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis. This mechanism is crucial in targeting metabolic pathways involved in tumorigenesis and other diseases.
  • Receptor Modulation : It can also interact with various receptors, modulating their activity which may lead to altered signal transduction pathways relevant in cancer progression .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. The compound has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that compounds with similar structures exhibited significant antitumor activity against diffuse large B-cell lymphoma (DLBCL) by degrading BCL6, a transcriptional repressor linked to tumorigenesis .
  • Cell Line Efficacy : In vitro tests revealed that derivatives of benzimidazole showed IC50 values ranging from 80 nM to 5 µM against various cancer cell lines, indicating a promising therapeutic window for further development .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives.

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-phenyl-1H-benzo[d]imidazole Bromine at position 5Moderate enzyme inhibition
1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole Benzyl group at position 1Higher binding affinity
5-Chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole Chlorine instead of bromineDifferent reactivity profile

This table illustrates how variations in substitution patterns can significantly influence the biological activity and therapeutic potential of benzimidazole derivatives.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the efficacy of benzimidazole derivatives. For example, modifications to the imidazole core can lead to enhanced potency against specific cancer targets. Compounds exhibiting electron-donating substituents generally demonstrate higher biological activity compared to those with electron-withdrawing groups .

Properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-9-3-4-11-10(5-9)13-7-14(11)6-8-1-2-8/h3-5,7-8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNWLSTFSXZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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